4-Amino-5-iodo-2,3-dihydro-1H-inden-1-one
Description
4-Amino-5-iodo-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative characterized by an amino (-NH₂) group at position 4 and an iodine atom at position 5 on the indenone core. This compound belongs to a class of bicyclic ketones with a fused benzene and cyclopentanone ring system.
Properties
Molecular Formula |
C9H8INO |
|---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
4-amino-5-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8INO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4,11H2 |
InChI Key |
UWRRDGQVDMWZLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)I)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-iodo-2,3-dihydro-1H-inden-1-one typically involves the iodination of 2,3-dihydro-1H-inden-1-one followed by amination. One common method includes the following steps:
Iodination: The starting material, 2,3-dihydro-1H-inden-1-one, is treated with iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the 5-position.
Amination: The iodinated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amino group at the 4-position.
Industrial Production Methods
Industrial production of 4-Amino-5-iodo-2,3-dihydro-1H-inden-1-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-iodo-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering the functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles such as halides, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indanone derivatives.
Scientific Research Applications
4-Amino-5-iodo-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-iodo-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The amino and iodine groups can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
The indenone scaffold (2,3-dihydro-1H-inden-1-one) is a versatile pharmacophore. Key structural analogs include:
Key Observations :
- Amino vs. Hydroxy Groups: Amino-substituted derivatives (e.g., 4-Amino-2,3-dihydro-1H-inden-1-one) show enhanced solubility, whereas hydroxylated analogs (e.g., 3-hydroxy derivatives) demonstrate stronger allelopathic effects .
Bioactivity Comparison
Allelopathic Activity
Substituted indenones exhibit growth-inhibitory effects on plants. For example:
| Compound | IC₅₀ (Hypocotyl) | IC₅₀ (Root) |
|---|---|---|
| 3-Hydroxy-5-isopropyl-3-methyl-... | 0.34 mM | 0.16 mM |
| Alpinolide peroxide | 0.21 mM | 0.17 mM |
| 6-Hydroxy alpinolide | 0.26 mM | 0.23 mM |
The amino-iodo derivative’s bioactivity remains unexplored, but iodine’s electron-withdrawing nature may enhance interactions with plant enzymes or receptors compared to hydroxyl or alkyl groups .
Therapeutic Potential
- Anticancer Activity : (2E)-7-Methyl-2-(phenylmethylidene)-4-(propan-2-yl)-2,3-dihydro-1H-inden-1-one (FCY-302) inhibits leukemia and myeloma cell proliferation via oxidative stress modulation .
- Enzyme Inhibition : 2-((1-Benzylpiperidin-4-yl) methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (donepezil) is a potent acetylcholinesterase (AChE) inhibitor, highlighting the scaffold’s utility in neurodegenerative drug design .
Structural Determinants :
- Amino Groups: May mimic natural substrates in enzyme-binding pockets (e.g., AChE’s catalytic site).
- Iodo Substituents: Could enhance binding to hydrophobic pockets or act as a halogen bond donor .
Biological Activity
4-Amino-5-iodo-2,3-dihydro-1H-inden-1-one is a chemical compound with significant potential in medicinal chemistry. Characterized by its unique structural features, including an indene core with an amino group and an iodine atom, this compound has been studied for its biological activity, particularly in antimicrobial and anticancer applications.
The molecular formula of 4-amino-5-iodo-2,3-dihydro-1H-inden-1-one is C9H8INO, with a molecular weight of 273.07 g/mol. Its structure allows for various interactions with biological targets due to the presence of functional groups that facilitate hydrogen bonding and halogen bonding effects.
Antimicrobial Properties
Preliminary studies suggest that 4-amino-5-iodo-2,3-dihydro-1H-inden-1-one exhibits antimicrobial activity . The presence of the amino group enhances its ability to form hydrogen bonds with microbial targets, potentially disrupting their function. Specific studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.
Anticancer Activity
Research indicates that this compound may also possess anticancer properties . The mechanism of action appears to involve the modulation of key signaling pathways associated with tumor growth and proliferation. For instance, studies have demonstrated that 4-amino-5-iodo-2,3-dihydro-1H-inden-1-one can induce apoptosis in cancer cells through the activation of caspase pathways.
The biological activity of 4-amino-5-iodo-2,3-dihydro-1H-inden-1-one is primarily mediated through its interaction with specific molecular targets:
- Hydrogen Bonding : The amino group allows for effective hydrogen bonding with biological macromolecules.
- Halogen Bonding : The iodine atom enhances binding affinity through halogen bonding effects.
- Covalent Interactions : The compound may form covalent bonds with target proteins, leading to alterations in their structure and function.
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Mechanism | Hydrogen bonding and halogen interactions |
Case Studies
Several case studies have been conducted to explore the biological activity of 4-amino-5-iodo-2,3-dihydro-1H-inden-1-one:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Case Study 2: Anticancer Potential
In vitro studies on human cancer cell lines demonstrated that treatment with 4-amino-5-iodo-2,3-dihydro-1H-inden-1-one resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
